Spiculisporic acid

説明

特性

IUPAC Name |

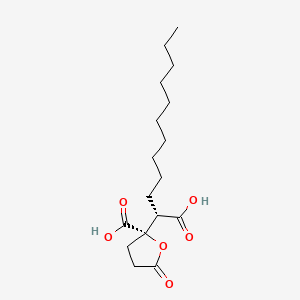

(2S)-2-[(1S)-1-carboxyundecyl]-5-oxooxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O6/c1-2-3-4-5-6-7-8-9-10-13(15(19)20)17(16(21)22)12-11-14(18)23-17/h13H,2-12H2,1H3,(H,19,20)(H,21,22)/t13-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXHHVJPGQUPCF-DYVFJYSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)C1(CCC(=O)O1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H](C(=O)O)[C@@]1(CCC(=O)O1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041135 | |

| Record name | Supiculisporic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-77-2 | |

| Record name | Spiculisporic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Supiculisporic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dicarboxy-gamma-pentadecanolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUPICULISPORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKW7X62M6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and History of Spiculisporic Acid: A Technical Guide

Abstract

Spiculisporic acid, a bioactive secondary metabolite, has garnered significant interest since its discovery due to its unique chemical structure and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this fascinating molecule. We delve into its initial isolation, structural elucidation, and production methods, with a focus on providing detailed protocols for researchers, scientists, and drug development professionals. Furthermore, this guide summarizes the quantitative data on its production and biological activity and presents a putative biosynthetic pathway based on current knowledge.

Introduction

This compound (4,5-dicarboxy-4-pentadecanolide) is a fatty acid-type biosurfactant characterized by a γ-butyrolactone ring, two carboxyl groups, and a long alkyl chain.[1] First isolated in the early 20th century, it has since been identified from various fungal species. Its amphiphilic nature, arising from the combination of a hydrophobic fatty acid tail and a hydrophilic head containing carboxyl groups, underpins its surfactant properties and contributes to its biological activities. These activities, particularly its antimicrobial effects, have positioned this compound as a compound of interest for potential applications in the pharmaceutical, cosmetic, and biotechnology industries.[1][2] This document aims to provide an in-depth technical resource on the foundational aspects of this compound research.

Discovery and Initial Characterization

This compound was first discovered in 1931 by Clutterbuck, Raistrick, and Rintoul.[1] It was isolated as a crystalline precipitate from the acidified culture broth of the fungus Penicillium spiculisporum Lehman.[1] This initial work laid the groundwork for understanding a new class of microbial metabolites.

Producing Organisms

While initially identified from Penicillium spiculisporum, this compound and its derivatives have since been isolated from other fungal genera. Notable producers include:

-

Talaromyces trachyspermus : This species has been a subject of research for optimizing this compound production, particularly using fed-batch fermentation techniques.[1][3]

-

Aspergillus cejpii : An endophytic fungus from which this compound with significant antimicrobial activity has been isolated.

Physicochemical Properties

This compound is a white, crystalline solid. Its structure confers upon it the properties of a biosurfactant.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₈O₆ | |

| Molecular Weight | 328.40 g/mol | |

| Appearance | White crystalline solid | [4] |

| Classification | Fatty acid-type biosurfactant | [1] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of this compound, based on historical accounts and modern adaptations.

Historical Isolation Protocol from Penicillium spiculisporum

This protocol is based on the original discovery by Clutterbuck et al. (1931) and subsequent patents describing the fermentation process.

Objective: To isolate crystalline this compound from the culture broth of P. spiculisporum.

Materials:

-

Culture of Penicillium spiculisporum (e.g., ATCC 16071)

-

Nutrient culture medium (containing carbohydrate source, nitrogen source, inorganic salts)

-

Hydrochloric acid (HCl) for pH adjustment

-

Filtration apparatus

-

Heating equipment

Procedure:

-

Fermentation: Cultivate Penicillium spiculisporum in a suitable nutrient culture medium under aerobic conditions. A patent from the era suggests maintaining the pH of the culture medium between 1.2 and 2.5 during fermentation to promote precipitation of the acid.[5]

-

Acidification and Precipitation: As the fermentation progresses, this compound precipitates out of the acidic culture broth.[1]

-

Mycelia Removal: Heat the cultured broth to 70-90°C for a short period to aid in the subsequent separation steps. Remove the fungal mycelia by filtration.[5]

-

Crystallization: The filtrate, containing the dissolved and suspended this compound, is further processed. The original method involved the crystallization of the acid from the acidified broth.[1]

-

Purification: The crude crystalline product can be further purified by recrystallization from a suitable solvent.

Modern Production and Purification from Talaromyces trachyspermus

This protocol is based on modern fed-batch fermentation techniques which have been shown to significantly increase the yield of this compound.[1][3]

Objective: To produce and purify a high yield of this compound.

Materials:

-

Culture of Talaromyces trachyspermus (e.g., NBRC 32238)

-

Fermentation medium (e.g., glucose or sucrose (B13894) as a carbon source, meat extract as a nitrogen source, and FeCl₃)

-

Bioreactor with pH, temperature, and aeration control

-

Ethanol (B145695) for extraction

-

Filtration and evaporation equipment

Procedure:

-

Inoculum Preparation: Grow a seed culture of T. trachyspermus.

-

Fed-Batch Fermentation: In a bioreactor, cultivate the fungus in a production medium. A typical batch starts with 100 g/L of sucrose. Maintain the pH at approximately 3.0 and the temperature at 28°C with aeration.[1][3] After an initial growth phase (e.g., 6 days), feed a concentrated sucrose solution periodically to maintain a high production rate.[1]

-

Harvesting: After fermentation (e.g., 12-18 days), harvest the culture broth containing the precipitated this compound and mycelia.

-

Extraction: Separate the solid components (mycelia and this compound) from the broth by filtration. Wash the solids with water. Extract the this compound from the solid mass using ethanol.[2]

-

Purification: Evaporate the ethanol to obtain crude this compound. Further purify by recrystallization.

Structural Elucidation

The structure of this compound is typically confirmed using modern spectroscopic techniques.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent, such as ethanol-d6.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants are compared with published data for this compound.

4.3.2. Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectrometer (e.g., ESI-QTOF).

-

Analysis: Determine the accurate mass of the molecule to confirm its elemental composition (C₁₇H₂₈O₆).

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Purified this compound

-

Bacterial and/or fungal strains for testing

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the sterile broth medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (microorganism in broth without the compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.[6][7]

Quantitative Data

Production Yields of this compound

The yield of this compound can vary significantly depending on the producing strain and the cultivation method.

| Producing Organism | Cultivation Method | Key Parameters | Yield | Reference |

| Talaromyces trachyspermus NBRC 32238 | Flask Culture | 100 g/L glucose, pH 3.0, 7 days | ~11.3 g/L | [1] |

| Talaromyces trachyspermus NBRC 32238 | Fed-batch Bioreactor | Sucrose feed | ~60 g/L | [1][3] |

Antimicrobial Activity of this compound

This compound has demonstrated notable antimicrobial activity against a range of bacteria.

| Test Organism | MIC (μg/mL) | Reference |

| Escherichia coli | 31.25 | |

| Pseudomonas aeruginosa | 31.25 | |

| Staphylococcus aureus | 31.25 | |

| Serratia marcescens | 15.63 | |

| Acinetobacter baumannii | 62.5 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 |

Biosynthesis

The biosynthesis of this compound is understood to be initiated through the condensation of a fatty acyl-CoA and a derivative of the citric acid cycle.

Studies have indicated that the biosynthesis involves the condensation of lauroyl-CoA (a C12 fatty acyl-CoA) and 2-oxoglutarate.[1][2][8] This reaction is catalyzed by the enzyme decylhomocitrate synthase.[1][2][8] The resulting intermediate is then believed to undergo subsequent enzymatic modifications, including cyclization to form the characteristic γ-butyrolactone ring.

Visualizations

Experimental Workflow

Caption: Workflow for the production, purification, and analysis of this compound.

Putative Biosynthetic Pathway

Caption: The initial step in the proposed biosynthetic pathway of this compound.

Conclusion

This compound remains a molecule of significant scientific interest, from its historical discovery to its modern production and potential applications. This technical guide has provided a detailed overview of its history, methods of production and analysis, and biological activity. The provided experimental protocols and summarized data offer a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. Further research into the complete biosynthetic pathway and the exploration of its full range of biological activities will undoubtedly continue to unveil the potential of this remarkable fungal metabolite.

References

- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US3625826A - Process for producing this compound and related substances thereof - Google Patents [patents.google.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Spiculisporic Acid Producing Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiculisporic acid, a bioactive γ-butenolide, has garnered significant interest for its potential applications in the pharmaceutical and cosmetic industries. This technical guide provides an in-depth overview of the microorganisms known to produce this valuable secondary metabolite. It details the cultivation, extraction, and purification protocols, presents quantitative data on production yields, and explores the biosynthetic pathway and a proposed regulatory network. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of this compound.

Introduction to this compound

This compound (4,5-dicarboxy-4-pentadecanolide) is a fatty acid-type biosurfactant characterized by a γ-lactone ring and two carboxyl groups.[1] It was first isolated from Penicillium spiculisporum.[2] Its unique chemical structure imparts it with valuable properties, including low skin irritation, antibacterial activity, and high surface activity, making it a promising candidate for use in cosmetics and as a metal remover.[1] Furthermore, certain derivatives of this compound have been investigated for their antimicrobial properties.[3]

This compound Producing Microorganisms

Several fungal species have been identified as producers of this compound and its derivatives. The primary producers belong to the genera Talaromyces, Penicillium, and Aspergillus.

-

Talaromyces trachyspermus : This species, particularly the NBRC 32238 strain, has been identified as a high-yield producer of this compound.[1][4] Research has focused on optimizing fermentation conditions to maximize production from this organism.[5]

-

Penicillium spiculisporum : This is the organism from which this compound was originally isolated.[2] Historical studies have laid the groundwork for understanding the basic fermentation requirements for this species.

-

Aspergillus species : Various Aspergillus species, including Aspergillus terreus and the endophytic fungus Aspergillus cejpii, have been shown to produce this compound.[3][6] A. cejpii, isolated from Hedera helix L., has demonstrated promising antimicrobial activity associated with its this compound production.[3]

Quantitative Production of this compound

The production of this compound is highly dependent on the producing microorganism, cultivation method, and medium composition. The following tables summarize the quantitative data from various studies.

| Microorganism | Cultivation Method | Carbon Source | Nitrogen Source | Other Key Media Components | Max. Yield (g/L) | Productivity | Reference |

| Talaromyces trachyspermus NBRC 32238 | Fed-batch Bioreactor | Sucrose (B13894) | Meat Extract | FeCl₃ | 60 | 6.6 g/L/day | [1][5] |

| Talaromyces trachyspermus NBRC 32238 | Batch Bioreactor | Glucose | Meat Extract | FeCl₃ | 25.3 | - | [1][7] |

| Talaromyces trachyspermus NBRC 32238 | Flask Culture | Glucose | Meat Extract | FeCl₃ | 29.0 | - | [4][7] |

| Talaromyces trachyspermus NBRC 32238 | Flask Culture | Glucose | - | - | 11.9 | 1.7 g/L/day | [1] |

| Talaromyces trachyspermus NBRC 32238 | Flask Culture | Sucrose | - | - | ~11 | - | [1] |

| Penicillium spiculisporum Lehman No. 10-1 | - | - | - | - | Yield of 35% | - | [7] |

Experimental Protocols

Cultivation of Talaromyces trachyspermus NBRC 32238

4.1.1. Media Composition

-

Basic Medium : 100 g/L Carbon Source (e.g., Glucose or Sucrose), 4.5 g/L Meat Extract, 5.0 mg/L FeCl₃.[1][7] The initial pH is adjusted to 2.0-4.0 using HCl before sterilization.[8]

4.1.2. Flask Culture Protocol

-

Inoculate a 500-mL Erlenmeyer flask with three baffles containing 100 mL of the basic medium with fungal mycelia.[9]

-

Incubate the flask on a rotary shaker at 28 °C and 140 rpm for 7-9 days.[7][9]

4.1.3. Bioreactor Fed-Batch Fermentation Protocol

-

Perform the initial batch cultivation in a 2-L aeration stirring-type bioreactor with a 1-L working volume of the basic medium.[9]

-

Control the temperature at 28 °C, agitation at 700 rpm, and aeration at 0.5 vvm.[4][7]

-

After an initial growth phase (e.g., 4 days with sucrose as the carbon source), feed a concentrated sterile sucrose solution (e.g., 200 mL of 500 g/L) to the bioreactor.[8]

-

Repeat the feeding at subsequent intervals (e.g., day 8) to maintain a high concentration of the carbon source and prolong the production phase.[8]

Cultivation of Penicillium spiculisporum

-

Prepare a nutrient culture medium containing carbohydrate materials, nitrogen sources, and inorganic salts.[10]

-

Inoculate with Penicillium spiculisporum ATCC 16071.[10]

-

Cultivate aerobically.[10]

-

Maintain the pH of the culture medium between 1.2 and 2.5 during fermentation by adding mineral acids.[10]

Cultivation and Isolation from Aspergillus cejpii

-

Isolate the endophytic fungus from the host plant (Hedera helix L.) and culture on Potato Dextrose Agar (PDA) plates.[11]

-

For larger scale production, cultivate the fungus in a suitable liquid medium.

-

After cultivation, perform a bioguided fractionation of the fungal extract to isolate this compound.[12]

Extraction and Purification of this compound

-

After cultivation, separate the mycelium and crystalline this compound from the culture broth by filtration.[9]

-

Wash the collected solid phase with distilled water.[9]

-

Elute the this compound from the filter by washing with ethanol (B145695).[9]

-

Collect the ethanol filtrate and evaporate the solvent at 50 °C for 24 hours to obtain crude this compound crystals.[9]

-

Further purify the crude product by recrystallization from a suitable solvent.[13]

Quantification of this compound by HPLC

-

Analyze the culture broth samples using an HPLC system equipped with a refraction detector.[7]

-

Use an IC Sep WA1 Wine Analysis Column.[7]

-

The mobile phase is 1.25 mM sulfuric acid at a flow rate of 0.6 mL/min.[7]

-

Maintain the column temperature at 40 °C.[7]

Biosynthesis and Regulatory Pathways

Biosynthesis of this compound

The biosynthesis of this compound involves the condensation of lauroyl-CoA and 2-oxoglutarate, an intermediate of the TCA cycle.[14] This reaction is catalyzed by the enzyme 2-decylhomocitrate synthase, which has been studied in Penicillium spiculisporum.[15][16]

Caption: Biosynthetic pathway of this compound.

Proposed Regulatory Network for this compound Production

While a specific signaling pathway for this compound has not been fully elucidated, a hypothetical regulatory network can be proposed based on the general mechanisms of secondary metabolite regulation in filamentous fungi. This network likely involves the integration of signals from nutrient availability (carbon and nitrogen), pH, and other environmental cues, which are transduced through conserved signaling cascades to regulate the expression of biosynthetic genes.

Key regulatory elements may include:

-

Carbon Catabolite Repression (CCR) : High concentrations of readily available carbon sources like glucose can repress the expression of genes for secondary metabolism.[17][18] The transcription factor CreA is a key player in this process in many fungi.[19][20]

-

Nitrogen Metabolite Repression : The availability and quality of nitrogen sources also significantly impact secondary metabolism.[4][21] GATA transcription factors, such as AreA, are central to nitrogen regulation.[3][22]

-

pH Regulation : The production of this compound by T. trachyspermus is favored under acidic conditions (pH 2.0-4.0).[8] The PacC transcription factor is a well-known regulator of pH-responsive gene expression in fungi.

-

Signal Transduction Pathways :

-

Ras/cAMP/PKA Pathway : This pathway is a central regulator of growth and development in response to nutrient availability and can influence secondary metabolism.[23][24]

-

MAPK Pathways : These cascades are involved in responding to various environmental stresses and can cross-talk with other signaling pathways to regulate secondary metabolite production.[25][26]

-

Calcium Signaling : Calcium ions act as a second messenger, and calmodulin-dependent signaling can modulate the activity of enzymes involved in secondary metabolism.[1][6]

-

Caption: Proposed regulatory network for this compound production.

Conclusion

The production of this compound by microorganisms, particularly Talaromyces trachyspermus, presents a viable and promising avenue for the sustainable synthesis of this valuable biosurfactant. Optimization of fermentation parameters, including media composition and cultivation strategy, has been shown to significantly enhance production yields. Further research into the genetic and regulatory networks governing this compound biosynthesis will be crucial for strain improvement and the development of more efficient and economically feasible production processes. This guide provides a foundational resource to aid in these future research and development endeavors.

References

- 1. Calcium signaling is involved in diverse cellular processes in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nitrogen regulation of fungal secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrogen regulation of fungal secondary metabolism in fungi | Semantic Scholar [semanticscholar.org]

- 6. Frontiers | Interaction of calcium responsive proteins and transcriptional factors with the PHO regulon in yeasts and fungi [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conserved signaling modules regulate filamentous growth in fungi: a model for eukaryotic cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US3625826A - Process for producing this compound and related substances thereof - Google Patents [patents.google.com]

- 11. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Carbon catabolite regulation of secondary metabolite formation, an old but not well‐established regulatory system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carbon catabolite regulation of secondary metabolite formation, an old but not well-established regulatory system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Nitrogen regulation of fungal secondary metabolism in fungi [frontiersin.org]

- 22. (PDF) Nitrogen regulation of fungal secondary metabolism in fungi (2014) | Bettina Tudzynski | 257 Citations [scispace.com]

- 23. Multiple roles and diverse regulation of the Ras/cAMP/protein kinase A pathway in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Ras/cAMP/PKA signaling pathway and virulence in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Natural sources of Spiculisporic acid in fungi

An In-depth Technical Guide to the Natural Fungal Sources of Spiculisporic Acid

Introduction

This compound (SA), chemically known as 4,5-dicarboxy-4-pentadecanolide, is a fatty acid-type biosurfactant characterized by a unique molecular structure containing a lactone ring and two carboxyl groups.[1][2][3][4] This composition confers upon it valuable surfactant properties. First identified as a metabolite from Penicillium spiculisporum, it crystallizes in acidified culture broths.[1][2][5] Due to its low skin irritation potential, antibacterial properties, and high surface activity, this compound has found applications in cosmetics and as a metal remover.[1][3][6][7] This document provides a comprehensive overview of the fungal sources of this compound, quantitative production data, detailed experimental protocols for its isolation and analysis, and an outline of its biosynthetic pathway.

Fungal Sources of this compound

Several fungal genera have been identified as natural producers of this compound and its derivatives. The primary species reported in the literature are:

-

Penicillium spiculisporum : This species is the original reported source from which this compound was first isolated.[1][2][4][5]

-

Talaromyces trachyspermus : Various strains of this species are noted for their ability to produce this compound, with some strains identified as particularly high-yield producers.[1][2][8]

-

Aspergillus sp. : Several species within this genus, including marine-derived and endophytic strains, are known to produce this compound and its structural variants.[5][9][10][11][12]

Quantitative Production of this compound

Significant research has focused on optimizing the production of this compound, particularly using the high-producing strain Talaromyces trachyspermus NBRC 32238. The yield is highly dependent on culture conditions, including the choice of carbon and nitrogen sources, initial pH, and fermentation strategy.

| Fungal Strain | Culture Method | Key Parameters | SA Yield (g/L) | Productivity (g/L/day) | Substrate Yield (g SA/g substrate) | Reference(s) |

| T. trachyspermus NBRC 32238 | Batch (Flask) | 100 g/L Glucose, pH 3.0 | 11.3 | 1.61 | 0.333 | [1][15] |

| T. trachyspermus NBRC 32238 | Batch (Flask) | 100 g/L Glucose (Optimized) | 11.9 | 1.7 | 0.14 | [1][15] |

| T. trachyspermus NBRC 32238 | Batch (Flask) | 100 g/L Glucose, pH 3.0 | 11.2 | - | - | [1][2] |

| T. trachyspermus NBRC 32238 | Batch (Flask) | 100 g/L Glucose, 4.5 g/L Meat Extract | 23.3 | 3.3 | 0.29 | [1][15] |

| T. trachyspermus NBRC 32238 | Batch (Bioreactor) | 100 g/L Glucose | 25.3 | ~2.3 | - | [4] |

| T. trachyspermus NBRC 32238 | Fed-batch (Bioreactor) | Sucrose (B13894) Feed | 60.0 | 6.6 | 0.22 | [1][2][3][7] |

Experimental Protocols

This section details the methodologies for the cultivation of high-producing fungal strains and the subsequent extraction, purification, and analysis of this compound.

Fungal Strain and Culture Conditions

A robust protocol for producing this compound involves careful selection of the fungal strain and optimization of the culture medium and fermentation parameters.

4.1.1 Microorganism and Maintenance

-

Strain : Talaromyces trachyspermus NBRC 32238 is a preferred high-yield strain.[1][2]

-

Maintenance : The fungus is maintained on potato dextrose agar (B569324) (PDA) slants at 4-8 °C. For inoculum preparation, the fungus is cultivated on a PDA plate at 28 °C for 7 days.[1]

4.1.2 Culture Medium

-

Basic Medium Composition (per Liter) :

-

Glucose: 100 g

-

KH₂PO₄: 0.5 g

-

MgSO₄·7H₂O: 0.5 g

-

FeSO₄·7H₂O: 0.0915 g

-

(NH₄)₂SO₄: 0.8 g

-

Corn Steep Liquor (CSL): 1.0 g

-

-

pH : The initial pH is adjusted to 3.0 using HCl before sterilization (autoclaved at 121 °C for 15 min). A low pH is crucial for production and helps prevent contamination.[1][2]

-

Optimized Components : For enhanced yield, the nitrogen source can be replaced with 4.5 g/L of meat extract, and the medium can be supplemented with 5.0 mg/L of FeCl₃.[1][4][7]

4.1.3 Fed-Batch Fermentation Protocol

-

Bioreactor Setup : An aeration-stirring type bioreactor is used. The initial working volume is 1 L.

-

Initial Batch Phase : The bioreactor is charged with the optimized medium containing 100 g/L of sucrose. Cultivation is carried out at 28 °C, with a stirring speed of 700 rpm and an aeration rate of 0.5 vvm (volume of air per volume of medium per minute).[1][16]

-

Feeding Strategy : When this compound production begins to stagnate (typically after 6 days), a concentrated sucrose solution (e.g., 200 mL of 500 g/L sucrose) is added to the bioreactor. This feeding can be repeated as needed.[1]

Caption: Fed-batch fermentation workflow for enhanced this compound production.

Extraction and Purification

This compound is sparingly soluble in the acidic culture medium and precipitates as crystals, which simplifies its initial separation.

-

Separation : The culture broth is filtered through filter paper (e.g., Advantec® No. 131) to separate the mycelial mass and the crystalline this compound from the liquid filtrate.[1][4]

-

Washing : The solid phase on the filter is washed with distilled water to remove residual medium components.

-

Dissolution : Ethanol (B145695) is poured over the filter to dissolve the this compound, which is then collected as an ethanolic solution.[4]

-

Recrystallization : The ethanol is evaporated (e.g., at 50°C for 24 hours), and the resulting crude product is recrystallized to obtain pure, white, needle-like crystals of this compound.[4][13]

Analytical Methods

4.3.1 High-Performance Liquid Chromatography (HPLC)

-

Purpose : Quantification of this compound in the culture filtrate.

-

Column : An ion-exchange column suitable for organic acid analysis (e.g., IC Sep WA1 Wine Analysis Column) is typically used.[1]

-

Mobile Phase : A dilute acid solution (e.g., H₂SO₄) is commonly used.

-

Detection : Refractive Index (RI) or UV detector.

4.3.2 Nuclear Magnetic Resonance (NMR)

-

Purpose : Structural elucidation and confirmation of identity.

-

Procedure : The purified crystalline product is dissolved in a deuterated solvent (e.g., 99.5% ethanol-d6). ¹H and ¹³C-NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[1][4] The resulting spectra are compared with known data for this compound.

4.3.3 Mass Spectrometry (MS)

-

Purpose : Determination of the molecular formula.

-

Technique : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to obtain an accurate mass measurement, which allows for the unambiguous determination of the molecular formula (C₁₇H₂₈O₆ for this compound).[9][14]

Caption: Workflow from fungal strain selection to analysis of pure this compound.

Biosynthesis of this compound

The biosynthesis of this compound has been elucidated through isotope uptake studies. The pathway involves a key condensation reaction.

-

Precursors : The biosynthesis initiates from lauroyl-CoA (a C12 fatty acyl-CoA) and 2-oxoglutarate (an intermediate of the TCA cycle).[1][2][4]

-

Key Enzyme : The condensation of these two precursors is catalyzed by the enzyme decylhomocitrate synthase.[2][4]

-

Reaction : This enzymatic reaction forms the carbon backbone of this compound, which then undergoes further modifications, including lactonization, to yield the final product.

References

- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 7. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. Spiculisporic Acids B–D, Three New γ-Butenolide Derivatives from a Sea Urchin-Derived Fungus Aspergillus sp. HDf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Isolation of Spiculisporic Acid from Talaromyces trachyspermus

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Spiculisporic acid is a bioactive fatty acid-type biosurfactant with a range of applications in cosmetics, metal removal, and as a potential antimicrobial agent.[1][2][3] This technical guide provides a comprehensive overview of the isolation and characterization of this compound from the fungus Talaromyces trachyspermus. It details the optimized fermentation conditions for high-yield production, step-by-step extraction and purification protocols, and a summary of the analytical data required for its characterization. The biosynthesis of this compound involves the condensation of intermediates from fatty acid synthesis and the TCA cycle.[1][3][4] This document consolidates key quantitative data and experimental methodologies to serve as a valuable resource for researchers in natural product chemistry and drug development.

Fungal Cultivation and Fermentation

The production of this compound is achieved through submerged fermentation of Talaromyces trachyspermus. Strain NBRC 32238 has been identified as a particularly effective producer.[1][3][4] Optimal production is highly dependent on medium composition and culture conditions, with fed-batch fermentation demonstrating the highest yields.[1][2][3]

Experimental Protocol: Fermentation

This protocol outlines the steps for shake flask and fed-batch bioreactor cultivation.

1.1.1 Materials and Media

-

Strain: Talaromyces trachyspermus NBRC 32238, maintained on Potato Dextrose Agar (PDA) slants.[1]

-

Pre-culture Medium: PDA plates.[1]

-

Flask Culture Medium (per liter):

-

Fed-batch Bioreactor Medium: A similar base medium using sucrose (B13894) as the primary carbon source.[1][2][3]

1.1.2 Procedure

-

Pre-culture: Prepare a fungal pre-culture by cultivating the strain on a PDA plate at 28 °C for 7 days.[1]

-

Inoculation: Inoculate a 500-mL Erlenmeyer flask (with three baffles) containing 100 mL of the flask culture medium with hyphae from the PDA plate.[4]

-

Flask Cultivation: Incubate the flask on a rotary shaker at 28 °C and 140 rpm for 7 to 9 days.[1][4] this compound will precipitate as white crystals in the acidic medium as it is produced.[1][4]

-

Fed-Batch Cultivation (for scale-up): For higher yields, transition to a fed-batch bioreactor. A sucrose-based medium is preferred as it shortens the production lag time.[1][3] This method can achieve a final concentration of up to 60 g/L.[1][2][3]

Extraction and Purification

Due to its low aqueous solubility at acidic pH, this compound conveniently crystallizes out of the culture medium, simplifying its initial separation.[1][4] The purification process relies on a simple filtration and solvent wash.

Experimental Protocol: Isolation

-

Filtration: After the incubation period, separate the fungal mycelium and the crystalline this compound from the culture broth by filtration using standard filter paper (e.g., Whatman No. 2).[4]

-

Washing: Wash the solid phase retained on the filter paper several times with distilled water to remove residual medium components.[4]

-

Solubilization: Pour 99.5% ethanol (B145695) over the filter paper to dissolve the this compound, collecting the ethanol filtrate. The compound exhibits high solubility in ethanol.[4][5]

-

Evaporation: Evaporate the ethanol from the filtrate at 50 °C for 24 hours to yield the purified this compound as a white, needle-like solid.[4][5]

-

Drying: Further dry the crystalline product in an oven at 90 °C for 24 hours to remove any residual solvent.[4]

Data Presentation

Production Yields

The choice of cultivation method significantly impacts the final yield of this compound.

| Cultivation Method | Carbon Source | Final Concentration (g/L) | Yield (g SA / g Substrate) | Productivity (g/L/day) | Reference |

| Batch Flask Culture | Glucose | 11.2 - 11.9 | 0.14 | 1.7 | [1][3][4] |

| Fed-Batch Bioreactor | Sucrose | 60.0 | 0.22 | 6.6 | [1][2][3] |

Physicochemical and Spectroscopic Data

Characterization of the isolated compound confirms its identity as this compound.

| Property | Value | Reference |

| Appearance | White needle-like crystals | [4][5] |

| Molecular Formula | C₁₇H₂₈O₆ | [1][6] |

| Molecular Weight | 328.40 g/mol | [6][7] |

| Solubility | Highly soluble in ethanol and DMSO; poorly soluble in water. | [5][7] |

| Mass Spec (ESI-HRMS) | m/z 328.1880 [M]⁺ (Calculated: 328.1886) | [1] |

| ¹H-NMR (Key Signals) | δH 3.01 (dd, H-5), 2.63–2.43 (m, H₂-2, H₂-3), 0.89 (t, H₃-15) | [1] |

| ¹³C-NMR (Key Signals) | Three carbonyl signals (δC 176.6, 173.6 reported) | [5] |

Biological Activity

This compound exhibits notable antimicrobial properties.

| Activity | Target Organisms | MIC Range (µg/mL) | Reference |

| Antimicrobial | E. coli, P. aeruginosa, S. aureus, S. marcescens, A. baumannii, S. typhi, MRSA | 3.9 - 31.25 | [8][9] |

Visualized Workflows and Pathways

Isolation Workflow

The following diagram illustrates the key steps for the isolation and purification of this compound from the fungal culture.

Caption: Experimental workflow for this compound isolation.

Biosynthesis Pathway

This compound biosynthesis is understood to be a condensation reaction between key metabolic intermediates.

Caption: Biosynthesis of this compound via condensation.

References

- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

Aspergillus cejpii: A Promising New Source of the Bioactive Compound Spiculisporic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Endophytic fungi have emerged as a prolific source of bioactive secondary metabolites with diverse chemical structures and biological activities. This technical guide focuses on Aspergillus cejpii, a recently identified endophytic fungus, as a novel and promising source of Spiculisporic acid. This compound, a γ-butenolide, has demonstrated significant antimicrobial properties, positioning it as a compound of interest for further investigation and development in the pharmaceutical industry. This document provides a comprehensive overview of the cultivation of A. cejpii, and the extraction, purification, and biological activity of this compound, intended for researchers, scientists, and professionals in drug development.

Data Presentation

Antimicrobial Activity of this compound from Aspergillus cejpii

This compound isolated from Aspergillus cejpii has demonstrated potent antimicrobial activity against a range of clinically relevant bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent.

| Test Organism | Strain | MIC (µg/mL)[1] |

| Escherichia coli | ATCC 25922 | 31.25 |

| Pseudomonas aeruginosa | ATCC 9027 | 31.25 |

| Serratia marcescens | ATCC 13880 | 15.63 |

| Acinetobacter baumannii | ATCC 19606 | 62.5 |

| Salmonella typhi | ATCC 6539 | 15.63 |

| Staphylococcus aureus | ATCC 6538 | 31.25 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | H1 | 31.25 |

| Pseudomonas aeruginosa (resistant) | PS 16 | 31.25 |

| Acinetobacter baumannii (resistant) | ACT 322 | 62.5 |

Comparative Yield of this compound from Fungal Cultures

While specific yield data for this compound from Aspergillus cejpii has not yet been published, studies on other fungal species, such as Talaromyces trachyspermus, provide a benchmark for potential production quantities under optimized fermentation conditions.

| Fungal Species | Culture Condition | Yield (g/L)[2][3] |

| Talaromyces trachyspermus | Batch Flask Culture (Glucose) | 11.2 |

| Talaromyces trachyspermus | Fed-Batch Bioreactor (Sucrose) | 60 |

Experimental Protocols

Isolation and Cultivation of Aspergillus cejpii

a. Isolation of Endophytic Aspergillus cejpii Aspergillus cejpii has been successfully isolated from the roots of the plant Hedera helix[1]. The general procedure for the isolation of endophytic fungi involves surface sterilization of the plant material, followed by incubation on a suitable growth medium.

b. Cultivation for Secondary Metabolite Production For the production of this compound, Aspergillus cejpii can be cultivated on a solid rice medium. This method has been shown to be effective for inducing the production of secondary metabolites in this fungus[1].

-

Medium Preparation: Autoclave a mixture of 100 g of rice and 120 mL of distilled water in 1L Erlenmeyer flasks at 121°C for 20 minutes.

-

Inoculation: Inoculate the sterile rice medium with agar (B569324) plugs from a pure culture of Aspergillus cejpii grown on Potato Dextrose Agar (PDA).

-

Incubation: Incubate the flasks at room temperature for 21 days to allow for fungal growth and the production of secondary metabolites.

Extraction and Purification of this compound

a. Extraction of Crude Metabolites Following incubation, the secondary metabolites can be extracted from the solid rice culture using an organic solvent.

-

Solvent Extraction: Submerge the fungal rice culture in ethyl acetate (B1210297) (EtOAc) and perform extraction three consecutive times to ensure the complete recovery of metabolites.

-

Concentration: Combine the ethyl acetate extracts and evaporate the solvent under vacuum to yield a crude extract.

b. Bio-guided Fractionation and Purification of this compound A bio-guided fractionation approach is employed to isolate the active compound, this compound, from the crude extract. This process involves separating the extract into fractions and testing each for antimicrobial activity to identify the fraction containing the compound of interest.

-

Initial Fractionation: The crude extract is subjected to column chromatography using a non-polar solvent system, such as a dichloromethane/methanol gradient, to separate the components based on polarity[1].

-

Activity Testing: Each fraction is tested for antimicrobial activity using the MIC assay.

-

Further Purification: The most active fraction is subjected to further chromatographic purification steps, such as Sephadex LH-20 column chromatography followed by reversed-phase high-performance liquid chromatography (HPLC), to isolate the pure this compound[4].

Analytical Characterization

The structure of the isolated this compound can be elucidated using a combination of spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS)[1][5].

Visualizations

Experimental Workflow

Caption: Workflow for this compound Production.

Hypothesized Signaling Pathway Interaction

While the precise mechanism of action for this compound is yet to be fully elucidated, as a γ-butenolide, it belongs to a class of molecules known to act as signaling molecules in various biological systems, including the regulation of bacterial quorum sensing[6][7][8]. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation.

Caption: Hypothesized Mechanism of Action.

Conclusion

Aspergillus cejpii represents a valuable and novel source for the production of this compound, a compound with demonstrated antimicrobial efficacy against a panel of pathogenic bacteria. The methodologies outlined in this guide provide a framework for the cultivation of this endophytic fungus and the subsequent isolation and characterization of its bioactive secondary metabolite. While further research is required to optimize the yield of this compound from A. cejpii and to fully elucidate its mechanism of action and potential effects on cellular signaling pathways, the existing data strongly supports its potential as a lead compound in the development of new antimicrobial therapies. The exploration of endophytic fungi, such as Aspergillus cejpii, continues to be a promising avenue for the discovery of novel natural products to address the urgent global challenge of antimicrobial resistance.

References

- 1. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - The Synthesis of Gamma-butyrolactones and Butenolide Signaling Molecules from Streptomyces Species - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 8. Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Spiculisporic Acid: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spiculisporic acid, a bioactive secondary metabolite produced by various fungi, notably Penicillium spiculisporum and Talaromyces trachyspermus, has garnered interest for its potential applications in the pharmaceutical and biotechnology sectors.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the core metabolic pathway, key enzymatic reactions, and factors influencing its production. This document summarizes quantitative data from various fermentation studies, outlines relevant experimental methodologies, and presents visual representations of the biosynthetic pathway and associated experimental workflows to facilitate a deeper understanding for research and development purposes.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a fascinating example of fungal secondary metabolism, primarily involving the convergence of fatty acid and central carbon metabolism. The key step in its formation is the condensation of a long-chain fatty acyl-CoA, specifically lauroyl-CoA (a C12 fatty acid derivative), with a crucial intermediate of the tricarboxylic acid (TCA) cycle, 2-oxoglutarate.[1][3][4] This reaction is catalyzed by the enzyme decylhomocitrate synthase (EC 2.3.3.4).[1][5][6] The resulting intermediate, (3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylate, is then believed to undergo spontaneous cyclization to form the characteristic γ-lactone ring of this compound.[1]

Precursor Biosynthesis

The production of this compound is intrinsically linked to the availability of its two primary precursors:

-

Lauroyl-CoA: This C12 acyl-CoA is a product of the fatty acid synthesis pathway.[7][8] The synthesis begins with acetyl-CoA and involves a series of condensation, reduction, and dehydration reactions catalyzed by fatty acid synthase (FAS) complexes.[8] The chain length is determined by the number of cycles of fatty acid synthesis.

-

2-Oxoglutarate: This α-keto acid is a key intermediate in the TCA cycle.[9][10] It is primarily formed from the oxidative decarboxylation of isocitrate by isocitrate dehydrogenase.[9] The availability of 2-oxoglutarate is dependent on the flux through the TCA cycle, which is influenced by the carbon source and overall metabolic state of the fungus.[9]

Quantitative Data on this compound Production

The production of this compound is highly dependent on the fungal strain and the fermentation conditions. Several studies have focused on optimizing its yield by manipulating media components and culture parameters. The following table summarizes key quantitative data from various fermentation experiments with Talaromyces trachyspermus.

| Parameter | Condition | This compound Yield | Reference |

| Carbon Source | Glucose (100 g/L) | 11.9 g/L | [1][11] |

| Sucrose (100 g/L) | ~11.5 g/L | [1][11] | |

| Nitrogen Source | Meat Extract (4.5 g/L) | 23.3 g/L | [6][7] |

| (NH4)2SO4 (5 g/L) | ~15.0 g/L | [7] | |

| pH | Initial pH 3.0 | 11.2 g/L | [1][6] |

| Trace Metal | FeCl3 (5 mg/L) | 18.6 g/L | [1][3] |

| Fermentation Mode | Fed-batch with sucrose | 60 g/L | [5][7][12] |

Experimental Protocols

This section outlines generalized methodologies for key experiments related to the study of this compound biosynthesis.

Fungal Culture and this compound Production

A typical protocol for the production of this compound in a laboratory setting involves the following steps:

-

Strain and Media: Talaromyces trachyspermus NBRC 32238 is a commonly used high-producing strain.[1][12] A suitable production medium contains a high concentration of a carbon source (e.g., 100 g/L glucose or sucrose), a nitrogen source (e.g., 4.5 g/L meat extract), and trace elements, including FeCl3 (5 mg/L).[1][3][7] The initial pH of the medium is typically adjusted to an acidic value, around 3.0.[1][3]

-

Inoculation and Cultivation: The fungus is typically pre-cultured to obtain sufficient mycelial biomass for inoculation. The production culture is then incubated at a controlled temperature (e.g., 28°C) with agitation for several days.[1][13]

-

Extraction and Quantification: this compound, being poorly soluble in the aqueous medium, often precipitates.[1] It can be extracted from the whole culture broth using a suitable organic solvent (e.g., ethanol).[3] Quantification is commonly performed using High-Performance Liquid Chromatography (HPLC).[3]

Enzyme Assay for Decylhomocitrate Synthase

A continuous spectrophotometric assay can be adapted from methods used for similar enzymes like citrate (B86180) synthase.[14][15][16]

-

Principle: The assay measures the rate of Coenzyme A (CoA) release during the condensation reaction. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be monitored at 412 nm.

-

Reaction Mixture: A typical reaction mixture would contain buffer (e.g., phosphate (B84403) buffer, pH 7.5), 2-oxoglutarate, lauroyl-CoA, DTNB, and the enzyme extract.

-

Procedure: The reaction is initiated by the addition of lauroyl-CoA. The increase in absorbance at 412 nm is monitored over time. The rate of the reaction is proportional to the enzyme activity.

Isotope Labeling Studies for Pathway Elucidation

Isotope labeling experiments are crucial for confirming the biosynthetic precursors.[3][17][18]

-

Precursor Feeding: Isotopically labeled precursors, such as [1-¹³C]acetate or [U-¹³C]glucose, are added to the fungal culture during the production phase.[17]

-

Extraction and Analysis: After a specific incubation period, this compound is extracted and purified.

-

Detection: The incorporation of the isotopic label into the this compound molecule is analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[17] The pattern of label incorporation provides definitive evidence for the biosynthetic pathway.

Visualizing the Biosynthesis and Experimental Workflow

Biosynthesis Pathway of this compound

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Studying this compound Biosynthesis

Caption: A typical experimental workflow for investigating this compound biosynthesis.

Conclusion

The biosynthesis of this compound provides a clear example of the interplay between primary and secondary metabolism in fungi. A thorough understanding of this pathway, from the precursor supply to the key enzymatic steps, is essential for harnessing its full potential. The information presented in this guide, including the quantitative data, experimental protocols, and visual diagrams, serves as a valuable resource for researchers aiming to optimize the production of this compound and to explore its potential applications in drug development and other biotechnological fields. Future research focusing on the genetic characterization of the biosynthetic gene cluster and the detailed kinetic analysis of the involved enzymes will further enhance our ability to engineer this pathway for improved yields and novel derivatives.

References

- 1. Decylhomocitrate synthase - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonheme Iron- and 2-Oxoglutarate-Dependent Dioxygenases in Fungal Meroterpenoid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lauroyl-CoA | C33H58N7O17P3S | CID 165436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

- 9. Frontiers | 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis [frontiersin.org]

- 10. Thiamine - Wikipedia [en.wikipedia.org]

- 11. Research advances in the structures and biological activities of secondary metabolites from Talaromyces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. P. aeruginosa Metabolome Database: Lauroyl-CoA (PAMDB000516) [pseudomonas.umaryland.edu]

- 13. researchgate.net [researchgate.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Chemical structure and properties of Spiculisporic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiculisporic acid is a naturally occurring γ-butenolide with significant bioactive properties. First isolated from Penicillium spiculisporum, this microbial secondary metabolite has garnered attention for its utility as a biosurfactant and its potent antimicrobial activity. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and production of this compound, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a γ-lactone ring and two carboxyl groups attached to a long aliphatic chain.[1] Its chemical structure confers both hydrophilic and hydrophobic properties, making it an effective surface-active agent.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(1-Carboxyundecyl)-5-oxooxolane-2-carboxylic acid | [2] |

| CAS Number | 469-77-2 | [2] |

| Molecular Formula | C₁₇H₂₈O₆ | [2] |

| Molar Mass | 328.405 g/mol | [2] |

| Appearance | White needle-like solid | [3] |

| Melting Point | 145 °C | [4] |

| Boiling Point | 549.0 ± 35.0 °C (Predicted) | [4] |

| Solubility | Ethanol (B145695): High solubility DMSO: 55 mg/mL (167.48 mM) DMF: 30 mg/mL Water: Poor solubility | [3][5][6] |

Table 2: Spectral Data of this compound

| Spectral Data | Key Features | Reference(s) |

| ¹H-NMR (400 MHz, ethanol-d₆) | δ 3.01 (dd, J = 8.8, 2.8 Hz, H-5), 2.63–2.43 (m, H₂-2 and H₂-3), 1.92–1.80 and 1.56–1.48 (each m, H₂-6), 0.89 (t, J = 5.2 Hz, H₃-15), 1.38–1.28 (m, H-7 ~ 14) | [3] |

| ¹³C-NMR (400 MHz, ethanol-d₆) | δ 176.6, 173.6, and 172.3 (C=O), 86.5 (quaternary C), 50.7 (methine), 31.8–22.5 (methylenes), 13.4 (methyl) | [3] |

| Mass Spectrometry (ESI-HRMS) | m/z 328.1880 [M-H]⁻ (calculated for C₁₇H₂₈O₆, 328.1886) | [3] |

Biological Activities

This compound exhibits a range of biological activities, with its antimicrobial properties being the most extensively studied. It also possesses anti-oxidative stress capabilities, although the specific mechanisms are less understood.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[7]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Escherichia coli | 31.25 | [7] |

| Pseudomonas aeruginosa | 31.25 | [7] |

| Staphylococcus aureus | 3.9 - 31.25 | [7] |

| Serratia marcescens | 15.63 | [7] |

| Acinetobacter baumannii | 31.25 - 62.5 | [7] |

| Salmonella typhi | 15.63 | [7] |

| Methicillin-resistant Staphylococcus aureus (MRSA, H1) | 3.9 - 62.5 | [7] |

| Drug-resistant Pseudomonas aeruginosa (PS 16) | 62.5 | [7] |

| Drug-resistant Acinetobacter baumannii (ACT 322) | 31.25 | [7] |

Anti-oxidative Stress Activity

This compound is reported to have anti-oxidative stress actions. However, detailed mechanistic studies and quantitative data on its antioxidant effects are not extensively available in the current literature.

Anticancer Activity

A derivative of this compound, this compound E, was found to be inactive against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and A375-C5 (melanoma) cell lines.[8]

Biosynthesis and Production

This compound is a fungal metabolite produced by various species, including Penicillium spiculisporum, Aspergillus species, and Talaromyces trachyspermus.[1][9]

Biosynthesis Pathway

The biosynthesis of this compound involves the condensation of lauroyl-CoA and 2-oxoglutarate, a key intermediate in the TCA cycle. This reaction is catalyzed by the enzyme decylhomocitrate synthase.[1][10] This pathway highlights a direct link between primary metabolic pathways (fatty acid synthesis and the TCA cycle) and the production of this secondary metabolite.

Experimental Protocols

Production of this compound by Fed-Batch Fermentation

This protocol describes the production of this compound using Talaromyces trachyspermus in a fed-batch culture system.[3]

4.1.1. Media and Culture Conditions

-

Producing Organism: Talaromyces trachyspermus NBRC 32238

-

Basic Medium (per L): 100 g glucose, 4.5 g meat extract, 5.0 g FeCl₃, 0.5 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 0.0915 g FeSO₄·7H₂O, 0.8 g (NH₄)₂SO₄, 1.0 g corn steep liquor.

-

Initial pH: 3.0

-

Incubation Temperature: 28 °C

-

Aeration: 0.5 vvm (volume per volume per minute)

-

Agitation: 700 rpm

4.1.2. Fed-Batch Fermentation Procedure

-

Initiate a batch culture in a bioreactor with the basic medium.

-

After a specific incubation period (e.g., 4 days for sucrose-based media), commence feeding with a concentrated sugar solution (e.g., 500 g/L sucrose).

-

Continue the fermentation with periodic feeding until the desired concentration of this compound is achieved.

Extraction and Purification

The following is a general procedure for the extraction and purification of this compound from a fungal culture.[3][4]

-

Harvesting: Separate the fungal mycelium and crystalline this compound from the culture broth by filtration.

-

Dissolution: Wash the collected solid with distilled water and then dissolve the this compound in ethanol.

-

Filtration: Remove the mycelial debris by filtration.

-

Crystallization: Evaporate the ethanol to induce crystallization of this compound.

-

Recrystallization: Further purify the crystals by recrystallization from a suitable solvent like ethanol.

Signaling Pathways and Mechanism of Action

While the antimicrobial activity of this compound is well-documented through MIC values, the specific molecular mechanisms and signaling pathways it modulates are not yet fully elucidated in the available scientific literature. Its surfactant properties suggest a potential interaction with and disruption of microbial cell membranes, but further research is required to confirm this hypothesis. Similarly, detailed information on its interaction with mammalian cellular signaling pathways, such as MAPK or NF-κB, is not currently available.

Conclusion

This compound represents a promising natural product with significant potential in various applications, particularly as a biosurfactant and an antimicrobial agent. Its production through fermentation is well-established, and its chemical and physical properties are well-characterized. Future research should focus on elucidating its precise mechanisms of action and exploring its full therapeutic potential. The information provided in this guide serves as a valuable resource for scientists and professionals engaged in the research and development of novel bioactive compounds.

References

- 1. Production of this compound by Talaromyces trachyspermus in fed-batch bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Butenolides from the Coral-Derived Fungus Aspergillius terreus SCSIO41404 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3625826A - Process for producing this compound and related substances thereof - Google Patents [patents.google.com]

- 8. This compound E, a new this compound derivative and ergosterol derivatives from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of this compound isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spiculisporic Acid: A Fatty Acid-Type Biosurfactant for Scientific and Drug Development Applications

An In-depth Technical Guide

Introduction

Spiculisporic acid (SA), a fatty acid-type biosurfactant, is a metabolite produced by various fungi, most notably Penicillium spiculisporum and strains of Talaromyces. Structurally, it is a C17 polybasic fatty acid, specifically 4,5-dicarboxy-4-pentadecanolide, featuring a lactone ring and two carboxyl groups.[1][2][3] This unique structure imparts upon it significant surface-active properties, making it a subject of growing interest in diverse fields, including cosmetics, environmental remediation, and pharmaceuticals.[3][4] Its low propensity for skin irritation and inherent antibacterial properties further enhance its appeal for commercial and research applications.[3] This technical guide provides a comprehensive overview of this compound, focusing on its production, physicochemical properties, biological activities, and the experimental protocols for their evaluation.

Data Presentation

While this compound is recognized for its high surface activity, specific quantitative data for key biosurfactant parameters such as Critical Micelle Concentration (CMC), surface tension reduction, and Emulsification Index (E24) are not extensively reported in publicly available literature. However, its biological activity, particularly its antimicrobial properties, has been quantified.

Physicochemical Properties

This compound's amphiphilic nature, arising from its long fatty acid chain and polar carboxyl groups, allows it to alter the properties of liquid interfaces. The state of molecular aggregation of this compound is pH-dependent.[3] At a pH of 6.8 or higher, it tends to form micelles.[3] In the pH range of approximately 5.8 to 6.2, it forms vesicles, and between pH 6.3 and 6.6, it exists as lipid particles.[3]

| Property | Value | Notes |

| Molecular Formula | C₁₇H₂₈O₆ | |

| Molecular Weight | 328.40 g/mol | |

| Appearance | White crystalline solid | [5] |

| Solubility | Poorly soluble in water, highly soluble in ethanol (B145695).[5] | |

| Critical Micelle Concentration (CMC) | Data not available in reviewed literature. | This value can be determined experimentally using the protocol described in the "Experimental Protocols" section. |

| Surface Tension Reduction | Data not available in reviewed literature. | Stated to have "high surface activity".[3][4] The extent of reduction can be measured using the protocol in the "Experimental Protocols" section. |

| Emulsification Index (E24) | Data not available in reviewed literature. | This can be determined experimentally using the protocol provided in the "Experimental Protocols" section. |

Biological Activity

This compound has demonstrated significant antimicrobial activity against a range of bacteria, including drug-resistant strains. Its anticancer potential has been suggested, though specific IC50 values for the parent compound are not widely reported. A derivative, this compound E, did not show in vitro growth inhibitory activity against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and A375-C5 (melanoma) cell lines.[6][7]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains [8]

| Bacterial Strain | Type | MIC (µg/mL) |

| Escherichia coli (ATCC 25922) | Gram-negative | 62.5 |

| Pseudomonas aeruginosa (ATCC 9027) | Gram-negative | 62.5 |

| Serratia marcescens (ATCC 13880) | Gram-negative | 62.5 |

| Acinetobacter baumannii (ATCC 19606) | Gram-negative | 125 |

| Salmonella typhi (ATCC 6539) | Gram-negative | 15.63 |

| Staphylococcus aureus (ATCC 6538) | Gram-positive | 125 |

| Methicillin-resistant Staphylococcus aureus (MRSA, H1) | Gram-positive (Drug-resistant) | 31.25 |

| Pseudomonas aeruginosa (PS 16) | Gram-negative (Drug-resistant) | 31.25 |

| Acinetobacter baumannii (ACT 322) | Gram-negative (Drug-resistant) | 7.8 |

Experimental Protocols

This section details the methodologies for the production, purification, and characterization of this compound.

Production of this compound by Fermentation

This protocol is based on the production of this compound by Talaromyces trachyspermus.

a. Microorganism and Media:

-

Strain: Talaromyces trachyspermus NBRC 32238.

-

Pre-culture Medium: Potato Dextrose Agar (PDA).

-

Production Medium (per liter):

-

Glucose: 100 g

-

Meat Extract: 4.5 g

-

FeCl₃: 5.0 mg

-

KH₂PO₄: 0.5 g

-

MgSO₄·7H₂O: 0.5 g

-

(NH₄)₂SO₄: 0.8 g

-

Corn Steep Liquor: 1.0 g

-

Adjust initial pH to 3.0 with HCl.[3]

-

b. Fermentation Conditions:

-

Inoculate a PDA plate with T. trachyspermus and incubate at 28°C for 7 days.

-

Use the mycelium from the plate to inoculate a 500 mL baffle flask containing 100 mL of the production medium.

-

Incubate the flask culture on a rotary shaker at 28°C and 140 rpm for 7-9 days.[3]

-

For larger scale production, a 1-L working volume bioreactor can be used. The culture is maintained at 28°C with an aeration rate of 0.5 vvm and agitation at 700 rpm.[9]

-

For fed-batch cultivation to enhance yield, after an initial batch phase of 6 days, a concentrated glucose solution (e.g., 500 g/L) can be added periodically.[3]

Extraction and Purification of this compound

-

After cultivation, separate the mycelium and crystalline this compound from the culture broth by filtration using filter paper (e.g., No. 2).[5]

-

Wash the collected solid phase on the filter paper several times with distilled water to remove residual medium components.[5]

-

Dissolve the this compound from the filter by pouring ethanol over it.[5]

-

Collect the ethanol filtrate and evaporate the solvent at 50°C for 24 hours to obtain the crude crystalline this compound.[5]

-

For further purification, recrystallization from ethanol can be performed.

Determination of Antimicrobial Activity (MIC Assay)

This protocol is a standard microdilution method.[8]

-

Prepare a stock solution of purified this compound in a suitable solvent like DMSO.

-

In a 96-well microtiter plate, add 100 µL of sterile Tryptone Soya Broth (TSB) to each well.

-

Perform a two-fold serial dilution of the this compound stock solution in the microtiter plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to approximately 10⁶ CFU/mL.

-

Add 10 µL of the bacterial inoculum to each well.

-

Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubate the plate overnight at 37°C.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that inhibits visible bacterial growth (turbidity).[8]

Determination of Emulsification Index (E24)

This is a common method to assess the emulsifying capacity of a surfactant.[10]

-

Mix 2 mL of the this compound solution (at a desired concentration in a suitable buffer) with 2 mL of a hydrocarbon (e.g., kerosene, hexane, or a vegetable oil) in a test tube.

-

Vortex the mixture at high speed for 2 minutes.

-

Let the mixture stand for 24 hours.

-

Measure the height of the emulsion layer and the total height of the liquid column.

-

Calculate the Emulsification Index (E24) using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid column) x 100[11]

Determination of Surface Tension and Critical Micelle Concentration (CMC)

The surface tension of this compound solutions can be measured using a tensiometer with the Du Noüy ring or Wilhelmy plate method. The CMC can then be determined from the relationship between surface tension and concentration.

-

Prepare a series of aqueous solutions of this compound with varying concentrations. The pH of the solutions should be maintained above 6.8 to ensure micelle formation.[3]

-

Measure the surface tension of each solution using a calibrated tensiometer.

-

Plot the surface tension (in mN/m) as a function of the logarithm of the this compound concentration.

-

The point at which the surface tension stops decreasing significantly and plateaus indicates the formation of micelles. The concentration at this inflection point is the Critical Micelle Concentration (CMC).

Visualizations

Biosynthesis of this compound